molecular formula C14H15NO3 B1606585 Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate CAS No. 77156-77-5

Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

Cat. No. B1606585
CAS RN: 77156-77-5
M. Wt: 245.27 g/mol
InChI Key: AKBJMLWAUZEZSK-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (EDQC) is an important organic compound that is widely used in a variety of scientific research applications. It is a quinoline derivative that is synthesized from ethyl acetate and 4-hydroxy-6,8-dimethylquinoline. EDQC is a colorless solid with a melting point of approximately 85°C and a boiling point of approximately 215°C. It is soluble in water and most organic solvents, making it a highly versatile compound for research purposes.

Scientific Research Applications

Synthesis and Derivative Formation Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate is a key intermediate in the synthesis of quinoline derivatives, showcasing its versatility in the preparation of compounds with potential biological activities. For instance, a two-step synthesis method involving isatoic anhydride and ethyl acetoacetate has been developed for the production of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives. These derivatives were part of a project aimed at identifying key arylquinolines for HIV integrase inhibition (Jentsch et al., 2018). Similarly, novel syntheses have produced derivatives such as ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate, demonstrating the compound's potential as a precursor for antimicrobial agents (Abdel-Mohsen, 2014).

Antibacterial and Antiviral Activities Research has explored the antibacterial and antiviral potential of quinoline derivatives. A study on ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate revealed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa, highlighting the antimicrobial prospects of these compounds (Asghari et al., 2014). Moreover, derivatives have been synthesized for the investigation of antiviral activity, although specific activities against viruses like HCV and influenza were generally low, with few exceptions showing promise in vitro (Ivashchenko et al., 2014).

Photolabile Protecting Groups and Molecular Dynamics Another intriguing application is the development of photolabile protecting groups for carboxylic acids, based on hydroxyquinoline derivatives. These groups, such as 8-bromo-7-hydroxyquinoline, show enhanced single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them useful in biological contexts for the controlled release of active molecules (Fedoryak & Dore, 2002). Furthermore, the spectral characterization and reactivity of ethyl-4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carboxylate have been thoroughly studied using spectroscopic techniques and theoretical approaches, providing insights into its reactive properties and potential as an inhibitor against specific enzymes (Ranjith et al., 2017).

properties

IUPAC Name

ethyl 6,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)5-8(2)6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBJMLWAUZEZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=C(C=C2C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345905
Record name ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

CAS RN

77156-77-5
Record name ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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